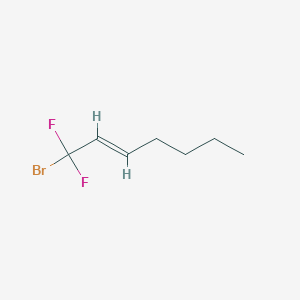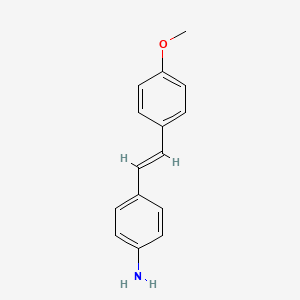
1-Bromo-1,1-difluoro-2-heptene
Overview
Description
The compound "1-Bromo-1,1-difluoro-2-heptene" is a brominated and fluorinated alkene, which is not directly discussed in the provided papers. However, the papers do discuss related bromo- and fluoro-alkenes, which can provide insight into the chemical behavior and synthesis of similar compounds. For instance, the synthesis of 2,5-dibromo-3-(1,1-difluoroalkyl)thiophenes involves a one-pot reaction that could be relevant to the synthesis of 1-Bromo-1,1-difluoro-2-heptene .
Synthesis Analysis
The synthesis of bromo- and fluoro-alkenes can be complex, involving multiple steps and reagents. For example, the synthesis of 1-bromo-1-lithioethene, a related compound, is reported to undergo clean 1,2-addition with various aldehydes and ketones, which could be a potential method for synthesizing 1-Bromo-1,1-difluoro-2-heptene . Additionally, the synthesis of bromoalkenes like 8-bromo-1H,1H,2H-perfluorooct-1-ene (BDFO) involves dehydrobromination of dibromo-perfluorooctane, which might be adapted for the synthesis of 1-Bromo-1,1-difluoro-2-heptene .
Molecular Structure Analysis
The molecular structure of bromo- and fluoro-alkenes is crucial for understanding their reactivity. For instance, the crystal structure of 1-bromo-2,3,5,6-tetramethylbenzene, a brominated aromatic compound, shows two stable crystalline phases, which could suggest that 1-Bromo-1,1-difluoro-2-heptene may also exhibit polymorphism . The gas-phase molecular structure of 2-bromo-3-chloro-1-propene, another related compound, reveals a mixture of conformers, which could imply that 1-Bromo-1,1-difluoro-2-heptene might also have multiple stable conformations .
Chemical Reactions Analysis
Bromo- and fluoro-alkenes participate in various chemical reactions. For example, the photocatalytic reaction of 2-bromo-3,3,3-trifluoropropene with N-aryl amino acids leads to the formation of difluoromethylidene-tetrahydroquinolines, indicating that 1-Bromo-1,1-difluoro-2-heptene could also be used in photocatalytic reactions . The addition of bromofluorocarbene to 6-phenylbicyclo[3.2.0]hept-6-ene results in the formation of fluoro-indanes, suggesting that 1-Bromo-1,1-difluoro-2-heptene might undergo similar addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and fluoro-alkenes are influenced by their molecular structure. For instance, the radical copolymerization of BDFO with vinylidene fluoride (VDF) indicates that brominated monomers can be incorporated into polymers, which could be relevant for the material properties of 1-Bromo-1,1-difluoro-2-heptene . The reaction of polyfluoro-3-chloro(bromo)-1-butenes with sodium hypohalites, leading to epoxidation and cleavage of the carbon skeleton, suggests that 1-Bromo-1,1-difluoro-2-heptene might also react with hypohalites to form epoxides .
Scientific Research Applications
Synthesis and Chemical Reactions
Functionalized 1,1-Difluoro-1-Alkenes Synthesis : A novel method for synthesizing various 1,1-difluoro-1-alkenes, including 2-bromo-1,1-difluoro-1-alkenes, has been developed using 1-trifluoromethylvinylsilane through SN2′ reactions and electrophile substitutions to construct 2,2-difluorovinylsilanes (Ichikawa, Fukui, & Ishibashi, 2003).
Photocatalytic Reaction Involving 2-Bromo-1,1-difluoroalkenes : 2-Bromo-1,1-difluoroalkenes, including 1-bromo-1,1-difluoro-2-heptene, were utilized in photocatalytic reactions with N-aryl amino acids, leading to the assembly of various 4-(difluoromethylidene)-tetrahydroquinolines (Zeng, Li, Chen, & Zhou, 2022).
Facile Synthesis of 1,1-Difluoroallenes : 1-Bromo-2,2-difluorovinyllithium, generated from 1,1-dibromo-2,2-difluoroethylene, was used to synthesize substituted 1,1-difluoroallenes with aldehydes or ketones (Oh, Fuchibe, Yokota, & Ichikawa, 2012).
Fire Suppression Efficiencies : 1-Bromo-1,1-difluoro-2-heptene was explored in the context of improving the suppression effectiveness of inert gases in fire protection (Zou, Vahdat, & Collins, 2001).
Bromofluorocarbene Reactions : The compound was involved in reactions leading to the formation of various fluorinated indanes, contributing to the understanding of the formation mechanism of these products (Algi & Balcı, 2006).
Catalytic Reduction in Organic Synthesis : Studies on the catalytic reduction of related bromoalkenes, including 6-bromo-1-hexene, provide insights into potential reaction pathways and products relevant to the field of organic synthesis (Fang, Peters, & Mubarak, 2001).
Ignition Delay Times and Kinetic Modeling : Investigations into the auto-ignition behaviors of related compounds like 1-heptene and 2-heptene offer valuable information for understanding the combustion and flame characteristics of 1-bromo-1,1-difluoro-2-heptene (Wu, Liu, Tang, & Huang, 2018).
Surface Chemistry Studies : The reaction of similar bromoalkenes on bimetallic alloy surfaces, such as 6-bromo-1-hexene on Cu3Pt(111), reveals insights into heterogeneous reactions and surface chemistry relevant to 1-bromo-1,1-difluoro-2-heptene (He, Mathauser, & Teplyakov, 2000).
Future Directions
Future directions for the use of 1-Bromo-1,1-difluoro-2-heptene could involve its use in the synthesis of more complex molecules. For example, a new route to 1,1-difluoroolefins from carboxylic acids has been reported . This suggests that 1-Bromo-1,1-difluoro-2-heptene could be used as a building block in the synthesis of a wide range of fluorinated compounds.
Mechanism of Action
Target of Action
Similar compounds often interact with various enzymes or receptors in the body, altering their function and leading to changes in cellular processes .
Mode of Action
Brominated and fluorinated compounds often act through mechanisms such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure of the target molecule, potentially altering its function .
Biochemical Pathways
The compound’s potential to participate in free radical reactions and nucleophilic substitutions suggests it could influence a variety of biochemical pathways, depending on its specific targets .
Pharmacokinetics
These properties would be crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound’s potential to interact with various targets and affect multiple biochemical pathways suggests it could have diverse effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect the compound’s activity .
properties
IUPAC Name |
(E)-1-bromo-1,1-difluorohept-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrF2/c1-2-3-4-5-6-7(8,9)10/h5-6H,2-4H2,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSFBLRBYQAEKS-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C(F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420668 | |
| Record name | (2E)-1-Bromo-1,1-difluorohept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-1,1-difluoro-2-heptene | |
CAS RN |
262296-38-8 | |
| Record name | (2E)-1-Bromo-1,1-difluorohept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 262296-38-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol](/img/structure/B1276500.png)







![5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1276520.png)
![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1276523.png)